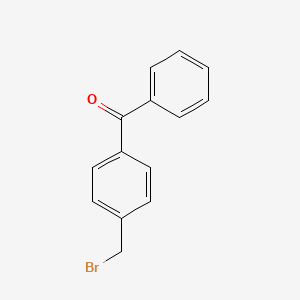

4-(Bromomethyl)benzophenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

[4-(bromomethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYULULVJWLRDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186424 | |

| Record name | 4-(Bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32752-54-8 | |

| Record name | 4-(Bromomethyl)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32752-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BROMOMETHYL)BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23H9ZH86Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Bromomethyl)benzophenone CAS number 32752-54-8 properties

An In-Depth Technical Guide to 4-(Bromomethyl)benzophenone for Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Versatile Reagent

This compound (CAS No. 32752-54-8) is a bifunctional organic compound that holds a significant position in modern chemical synthesis and drug discovery. Its value lies in a unique structural combination: a reactive benzylic bromide and a photochemically active benzophenone core.[1] The bromomethyl group serves as a versatile electrophilic handle for covalently attaching the molecule to a wide range of nucleophiles, while the benzophenone moiety acts as a photo-activatable crosslinking agent upon exposure to UV light.[2] This duality makes it an indispensable tool for medicinal chemists and materials scientists, enabling applications ranging from the synthesis of complex molecules and photoinitiators to the advanced technique of photoaffinity labeling for target identification.[1][3][4] This guide offers a comprehensive overview of its properties, reactivity, and critical applications, providing the technical insights necessary for its effective use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in experimental work.

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 32752-54-8 | [5][6][7] |

| Molecular Formula | C₁₄H₁₁BrO | [5][6][8] |

| Molecular Weight | 275.14 g/mol | [6][7][8] |

| Appearance | Solid, white to off-white crystalline powder | [8] |

| Melting Point | 108-115 °C | [5][7][8] |

| Boiling Point | 376.40 °C (Predicted) | [6] |

| Solubility | Not specified, but generally soluble in common organic solvents like CH₂Cl₂, CHCl₃, THF, and DMF. | |

| IUPAC Name | [4-(bromomethyl)phenyl]-phenylmethanone | [8][9] |

| Synonyms | 4-Benzoylbenzyl bromide, p-Benzoylbenzyl bromide | [5][9] |

Spectroscopic Data Analysis

Interpreting the spectral data of this compound is crucial for reaction monitoring and product verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The most telling signal is a singlet for the two benzylic protons of the -CH₂Br group, which typically appears in the range of 4.5-4.8 ppm. The remaining signals are in the aromatic region (approx. 7.3-7.8 ppm), corresponding to the nine protons on the two phenyl rings. The protons on the bromomethyl-substituted ring will appear as two doublets (an AA'BB' system), while the protons on the unsubstituted phenyl ring will show more complex multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon around 196 ppm. The benzylic carbon (-CH₂Br) signal is expected in the range of 32-35 ppm. The remaining signals will correspond to the aromatic carbons, appearing between approximately 128 and 138 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1650-1670 cm⁻¹, which is characteristic of the C=O (ketone) stretching vibration.[10] Additional significant peaks include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the C-Br stretching vibration, which typically appears in the fingerprint region (around 600-700 cm⁻¹).

-

Mass Spectrometry (MS): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity: [M]⁺ at m/z 274 and [M+2]⁺ at m/z 276. A common fragmentation pattern involves the loss of the bromine atom to give a cation at m/z 195, which corresponds to the benzoylbenzyl fragment.

Synthesis and Chemical Reactivity

Synthetic Pathway

This compound is typically synthesized from its precursor, 4-methylbenzophenone.[1] The most common method is a free-radical bromination of the benzylic methyl group. This reaction is selectively performed using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or cyclohexane, often under reflux or photochemical conditions.

Causality : The selectivity for the benzylic position over the aromatic rings is a hallmark of free-radical halogenation with NBS. The reaction proceeds via a stabilized benzylic radical intermediate, which is favored over the disruption of the aromatic system that would be required for electrophilic aromatic substitution.

Core Reactivity

The compound's utility stems from two distinct modes of reactivity:

-

Electrophilicity of the Bromomethyl Group : The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the straightforward introduction of the benzophenone moiety onto various scaffolds. Common nucleophiles include:

-

Alcohols/Phenols (O-alkylation): Forms ethers.

-

Thiols (S-alkylation): Forms thioethers.

-

Amines (N-alkylation): Forms secondary or tertiary amines.

-

Carboxylates: Forms esters.

-

Azides: Forms azides, which can be further modified (e.g., via click chemistry).

-

-

Photoreactivity of the Benzophenone Core : The benzophenone group is a highly efficient photophore.[2] Upon irradiation with UV light (typically 350-365 nm), the carbonyl group undergoes an n→π* transition to an excited singlet state, which rapidly converts to a more stable triplet state via intersystem crossing.[2] This triplet state behaves as a diradical and can abstract a hydrogen atom from a nearby C-H bond (e.g., from an amino acid residue in a protein).[2] This hydrogen abstraction creates two new radicals that then combine to form a stable, covalent C-C bond, effectively crosslinking the benzophenone to the target molecule.[2] This mechanism is less susceptible to quenching by water compared to other photo-activatable groups, making it ideal for biological applications.[11]

Applications in Drug Discovery and Development

The unique properties of this compound make it a powerful tool in several areas critical to modern research.

Photoaffinity Labeling (PAL)

This is arguably the most impactful application in drug development. PAL is a technique used to identify the specific protein targets of a bioactive small molecule or to map the binding site of a ligand on its target protein.[4][12]

The process involves synthesizing a photoaffinity probe . This is achieved by using the reactive bromomethyl group of this compound to covalently attach it to the small molecule of interest (the "ligand").[13] The resulting probe retains the ligand's ability to bind to its target protein but now also carries the benzophenone photophore.

Caption: Workflow for a typical photoaffinity labeling experiment.

Other Key Applications

-

Photoinitiator Synthesis : It serves as a key intermediate in the manufacturing of photoinitiators, which are compounds essential for UV curing technologies used in coatings, inks, adhesives, and 3D printing.[1][3]

-

Polymer Functionalization : The reactive handle allows for its use in grafting reactions, where it can be attached to polymer backbones or surfaces.[1] This imparts photoreactive properties to the material, enabling the creation of smart polymers or modified surfaces with altered wettability or biocompatibility.[1]

-

Medicinal Chemistry Scaffold : The benzophenone framework itself is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14] this compound provides a convenient starting point for synthesizing novel drug candidates that incorporate this privileged scaffold.[14]

Exemplary Experimental Protocol: O-Alkylation of a Phenol

This protocol provides a self-validating, step-by-step methodology for a common Sₙ2 reaction using this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 4-(phenoxymethyl)benzophenone derivative.

Materials:

-

Phenol derivative (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous DMF.

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can hydrolyze the benzylic bromide.

-

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

-

Rationale: K₂CO₃ is a mild base that deprotonates the phenol to form the more nucleophilic phenoxide anion. A slight excess ensures complete deprotonation.

-

-

Electrophile Addition: Add this compound (1.1 eq) to the reaction mixture.

-

Rationale: A slight excess of the alkylating agent ensures the complete consumption of the potentially more valuable phenol starting material.

-

-

Reaction Monitoring: Heat the reaction to 50-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).

-

Rationale: Gentle heating increases the reaction rate. TLC allows for visual confirmation that the starting material is gone and a new, typically less polar, product has formed.

-

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Rationale: The reaction is quenched with water to dissolve the inorganic salts (KBr, excess K₂CO₃). The organic product is then extracted into an immiscible organic solvent like ethyl acetate. Multiple extractions ensure maximum recovery.

-

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Rationale: Washing with water removes residual DMF. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: MgSO₄ is a drying agent that removes trace amounts of water. Filtration removes the drying agent, and rotary evaporation removes the volatile solvent to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ether product.

-

Rationale: Chromatography separates the desired product from any unreacted starting material and non-polar byproducts, yielding a product of high purity suitable for further use.

-

Safety and Handling

As a reactive chemical, this compound requires careful handling to ensure laboratory safety.

-

Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE):

-

Storage Conditions:

References

- Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6AoGtV_FM81rkZLh_Qw-Elq_1cI2eniEkDuerTDYkI-bEa1OUnsWX4MITmfKyT8KksKutb0biErhSUAb5Xnp8XQ72Z_476E1GUcYQl6fxqjs6c9q3NA_oZCIm3TlN8XvN9lIx2KiDGSPxlL2UKYS65jNtfku0gJBRBP3OUiNUnx8_ZpXJVgzJaKY0RzWKrDWgYSm98zQxBmEic-UZ6PBiKsEFH8d5asXFA0C1WyuU_0INAlavAKrd5Zd5OZxFiXGqF-_SvnI=]

- This compound SDS, 32752-54-8 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHmN0xJwlhIhJcYfx4S5dO0NtIDpEw1LjpRLIv-Jjx9Rp02wG0s2I510dmc12LfJiCNm11EN1MxKGMnqy_U7t3cu86UdSvWgmDNnVsW0EgjxHnDIjaxRRX-gYFHtLtOmnyhhpygWqJQNNoqkHuyCZdgfAvI_hbVBWC7FFJAmvx-sMm0A==]

- This compound Safety Data Sheet. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA6rAogvm3FjBUpaqvalTCjcIOB3YgVgtFWXF0d42U7ipMKBUjMC-qt-s_vKjgVFLzeVdD74VBAs0OxGgARzoitMPEchG5JUgnVT98Roh1ldDuJ8oxgOYkSdKwH_Gk]

- This compound. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=32752-54-8]

- This compound | 32752-54-8. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqoppnBbfdW2w_DURtLgt8zYC1nGUJFbEU7N5HX9BYN-38EoHiv7-wzyXLs4NO3squo4Le-tPB_UpvlHUHMfHnHexdX4TIG8BVRXuJAsKrSqPKtypP6OJ8dp2JWPVb9mhsGZ2hV4rN0ZiLCDQgIqBuvQxWthUKIDlRosSxjVxrqZVF]

- This compound 96%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.

- Safety Data Sheet - this compound. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_gc7lf0nqkC62-4j5J6CSww7-ukW_6oEGSGarC3DEDnAem--faZeiWhiwdAY55IUSTIXlNmY4AgyAORtkAHljduAhieySTU-Bi2lW7j9pSsn62ZANFtX0X-GjKqtBNkvJg_AOtCFXLkrteD6PwJgkSYkHzXqz4HSWes7xzw==]

- This compound. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122951]

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGiP7G22kyI-MwJNRAzTo3b9dShpFpFi77G8Cd2SGm7XEZQjadQpS1zMzQd_hQ8W2TnAGMKLkM6AgEdyh-Dnwzj0nWZRAfcOgMYddcKMv9PUn3y7dfgclmAUGHg6amfvfl9nQewyYPP-n7h49mogDsgp9DDy0jgQCGDOM=]

- High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.

- Application Notes for 4'-bromo-3-morpholinomethyl benzophenone. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl9yocgFwLjRUjC4CZFtTLFPkvFE1BXq5lW2CgDPAzn8p-PWHNRMjb4nNXFhSTXpssCyo3ah5IHVc2XQLgz1EectqiXFr8KrOaTnqtWu4njmJ4vaQw7V_RGvLG94ExV8FN5DJy-qVIBN-5F_Ld8lJwSoL5z03oHN0aw6pmMWe1oGD8xPFJhrpkUGp2ummeEaVTYB2r5exfCwHm]

- This compound(32752-54-8)IR1. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGencRM4xYXKlcXnChg6hiJkOThbXHfcArFA_Pn8DhhpA2lDJY6n6TVO5Iw_ooZoW1XDSpL2WDggl1LXd1ipK2tAGm3VTQdOcLtWa0-6gzjiT_xZiUMoYnXVFJ3sttO3cFzGcm9Hbyp9Yu586koCkE4vMWgb8=]

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7518776/]

- Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4415822/]

- Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [URL: https://www.scispace.

- Photoaffinity Compounds. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEC--e90uM9lSC6HLWnv-YyNsmLSt2nNG8bizZ9aHdf8NWMDnOBYrg86wuR3ElAtigP47VPQEzSTuSsucls_dtPOxC1cQe7SxLvdbSKOgmuyPSmbYEAhhqukIHrqGrhbR2BBT_QTcB8X7Mt6StAkCIQEG3K21p4VhR84Y=]

- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. [URL: https://escholarship.org/uc/item/42j2p6p3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | 32752-54-8 | FB70351 [biosynth.com]

- 7. 4-(溴甲基)二苯甲酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(32752-54-8) IR Spectrum [m.chemicalbook.com]

- 11. escholarship.org [escholarship.org]

- 12. Photoaffinity Compounds - Enamine [enamine.net]

- 13. scispace.com [scispace.com]

- 14. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. biosynth.com [biosynth.com]

- 17. chemicalbook.com [chemicalbook.com]

4-(Bromomethyl)benzophenone chemical structure and IUPAC name

An In-depth Technical Guide to 4-(Bromomethyl)benzophenone: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal organic intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical identity, synthesis, key applications, and safety protocols, offering field-proven insights grounded in authoritative data.

Core Chemical Identity: Structure and Nomenclature

This compound is a diaryl ketone and a substituted aromatic compound. Its structure is characterized by a benzophenone core where one of the phenyl rings is substituted at the para (4-position) with a bromomethyl group (-CH₂Br).[1] This reactive bromomethyl group is the key to its utility as a versatile chemical building block.

The formal IUPAC name for this compound is [4-(bromomethyl)phenyl]-phenylmethanone .[2] It is also commonly referred to as 4-benzoylbenzyl bromide.[2]

Molecular Structure

The chemical structure consists of two phenyl rings attached to a central carbonyl group (C=O). The presence of the electron-withdrawing carbonyl group and the photoreactive nature of the benzophenone moiety, combined with the reactive benzylic bromide, makes this molecule a highly functionalized and valuable intermediate in organic synthesis.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 32752-54-8 | [2][3] |

| Molecular Formula | C₁₄H₁₁BrO | [2] |

| Molecular Weight | 275.14 g/mol | [2] |

| Appearance | White to light yellow or green powder/crystal | [3][4] |

| Melting Point | 109-114 °C | [3][4] |

| Boiling Point | 376.4±25.0 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents like Toluene, CCl₄, and CH₂Cl₂. | |

| IUPAC Name | [4-(bromomethyl)phenyl]-phenylmethanone | [2][5] |

| InChI Key | RYULULVJWLRDQH-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr | [6] |

Spectroscopic data is critical for structure confirmation and purity assessment. Data for this compound can be found in various databases.[7]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved via the radical bromination of 4-methylbenzophenone.[1] The choice of N-Bromosuccinimide (NBS) as the bromine source is strategic; it provides a low, constant concentration of bromine, which favors selective benzylic bromination over electrophilic aromatic substitution. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to start the reaction.

Detailed Experimental Methodology

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

4-Methylbenzophenone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a solution of 4-methylbenzophenone (1 equivalent) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.2 equivalents).

-

Initiation: Add a catalytic amount of AIBN (approx. 0.02 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by TLC. Causality Note: Refluxing is necessary to thermally decompose the AIBN initiator, generating the radicals that propagate the chain reaction.

-

Workup - Part 1 (Isolation): Once the reaction is complete, cool the mixture to room temperature, which will cause the by-product, succinimide, to precipitate.

-

Filtration: Filter the cooled reaction mixture to remove the succinimide precipitate.

-

Workup - Part 2 (Purification): Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound as a crystalline solid.[8]

Synthesis Workflow Diagram

Caption: Key application areas for this compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as:

-

Skin Irritant (Category 2): Causes skin irritation. [2]* Eye Irritant (Category 2A): Causes serious eye irritation. [2]* Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation. [2]

Recommended Handling and PPE

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. [9][10]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield. [10] * Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. [11] * Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact. [9][10]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [9][11]* The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. [3][4]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122951, this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.

- Stenutz, R. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7030, 4-Bromobenzophenone.

- SIELC Technologies. (2018). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications.

- precisionFDA. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.

- Wikipedia. (n.d.). Alprazolam.

- Asolkar, T., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 32752-54-8 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS#: 32752-54-8 [m.chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound [stenutz.eu]

- 7. This compound(32752-54-8) IR Spectrum [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzophenone from 4-Methylbenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Bromomethyl)benzophenone from 4-methylbenzophenone, a critical transformation in the production of photoinitiators and other valuable organic intermediates.[1][2] The document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and addresses crucial safety and analytical considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic route.

Introduction: The Significance of this compound

This compound is a highly versatile organic intermediate, primarily utilized as a precursor in the synthesis of advanced photoinitiators.[1][2] These photoinitiators are essential components in UV-curable formulations for coatings, adhesives, inks, and 3D printing resins.[1] The benzophenone core imparts desirable photochemical reactivity, while the reactive bromomethyl group allows for straightforward derivatization and incorporation into larger molecular architectures.[1][3] This dual functionality makes this compound a valuable building block in polymer science for the functionalization of polymer membranes and in broader organic synthesis for the construction of complex molecules.[2]

Reaction Overview and Mechanistic Insights

The conversion of 4-methylbenzophenone to this compound is most effectively achieved through a benzylic bromination reaction. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals under controlled conditions.[4][5] This method, often referred to as the Wohl-Ziegler reaction, offers high selectivity for the benzylic position over aromatic ring bromination, which is a common side reaction with other brominating agents.[5]

The reaction proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[6]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, typically benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or exposure to UV light.[7] The resulting radicals then react with NBS to generate a bromine radical.[4]

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methylbenzophenone, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[4][8] This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus propagating the chain reaction.[8]

-

Termination: The chain reaction is terminated when any two radical species combine.[6]

The selectivity for benzylic bromination over other positions is attributed to the relatively low bond dissociation energy of the benzylic C-H bond and the stability of the resulting benzylic radical through resonance with the aromatic ring.[9][10]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and reproducible method for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 4-Methylbenzophenone | Starting material |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Benzoyl Peroxide | Radical initiator |

| Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) | Solvent[11] |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle | To control reaction temperature |

| UV lamp (optional) | To facilitate initiation[11] |

| Buchner funnel and filter paper | For filtration |

| Rotary evaporator | For solvent removal |

| Beakers, graduated cylinders, etc. | General laboratory glassware |

Detailed Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzophenone (1.0 equivalent) in carbon tetrachloride or chloroform.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02-0.05 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) using a heating mantle. For enhanced initiation, a UV lamp can be positioned near the flask.[11]

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-methylbenzophenone spot. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Isolation of Product: Filter the reaction mixture using a Buchner funnel to remove the precipitated succinimide.

-

Purification: Wash the filtrate with water to remove any remaining succinimide and then dry the organic layer over anhydrous sodium sulfate.[12] Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield this compound as a white to off-white solid.[13]

DOT Script for Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. A characteristic singlet peak for the benzylic protons (-CH₂Br) is expected to appear around 4.3-4.5 ppm.[14] The aromatic protons will appear as multiplets in the range of 7.3-7.9 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the bromomethyl carbon, along with signals for the carbonyl carbon and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretch, typically around 1658 cm⁻¹.[15]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).[11]

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 109-112 °C).[16]

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance.[17] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19][20] Avoid inhalation of dust and contact with skin and eyes.[17][18]

-

Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive, especially when heated.[21] It should be stored and handled with care, away from heat, sparks, and combustible materials.[21]

-

Solvents: Carbon tetrachloride and chloroform are toxic and carcinogenic. All operations involving these solvents must be conducted in a fume hood.

-

General Precautions: Always wear appropriate PPE.[21] Ensure that all glassware is dry before use. A proper risk assessment should be conducted before commencing the experiment.

Conclusion

The synthesis of this compound from 4-methylbenzophenone via free-radical bromination with N-Bromosuccinimide is a reliable and efficient method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are essential for a successful outcome. The resulting high-purity product serves as a crucial intermediate in various fields, most notably in the production of photoinitiators for the polymer industry.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.

- Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE.

- Journal of the American Chemical Society. (1964). Relative Rates of Bromination of a-Substituted Toluenes by N-Bromosuccinimide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.

- ACS Publications. (n.d.). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations | The Journal of Organic Chemistry.

- Benchchem. (2025). Application Notes and Protocols: Bromination of 3,5-Dimethoxytoluene using N-Bromosuccinimide (NBS).

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- ECHEMI. (n.d.). 32752-54-8, this compound Formula.

- Fisher Scientific. (2015). Safety Data Sheet.

- Benchchem. (n.d.). Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- BenchChem. (n.d.). 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications.

- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.

- ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.

- ChemicalBook. (n.d.). 4-Methylbenzophenone synthesis.

- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.

- NIH PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Characterizations of PTPM-1. ¹H NMR spectra of 4-bromobenzophenone (a)....

- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.

- Guidechem. (n.d.). How to Synthesize Methyl 4-(bromomethyl)benzoate?.

- The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.

- Chegg.com. (2020). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid.

- SpectraBase. (n.d.). 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum.

- Sigma-Aldrich. (n.d.). This compound 96 32752-54-8.

- The Royal Society of Chemistry. (2012). Supporting information.

- Transtutors. (2022). Question: 14 Free Radical Bromination Of 4-Methylbenzoic Acid... (1 Answer).

- ResearchGate. (2021). N-BromoSuccinimide (NBS) reaction.

- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.

- Chad's Prep. (2020). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry.

- Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS).

- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. echemi.com [echemi.com]

- 12. 4-Methylbenzophenone synthesis - chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound 96 32752-54-8 [sigmaaldrich.com]

- 17. lobachemie.com [lobachemie.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemscience.com [chemscience.com]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. fishersci.com [fishersci.com]

The Architectonics of Covalent Capture: A Technical Guide to the Photochemical Mechanism and Application of 4-(Bromomethyl)benzophenone in Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful strategy to covalently capture these transient interactions, converting non-covalent associations into stable, analyzable covalent bonds. Among the arsenal of photoreactive moieties, benzophenone and its derivatives stand out for their unique combination of stability, reactivity, and wavelength selectivity. This in-depth guide focuses on 4-(Bromomethyl)benzophenone (BMBP), a versatile reagent for constructing photoaffinity probes. We will dissect the fundamental photochemical mechanism that underpins its crosslinking capabilities, provide detailed, field-proven experimental protocols for its application, and explore its utility in the critical task of drug target identification.

Introduction: The Imperative for Covalent Capture

The study of non-covalent interactions, such as those between a drug candidate and its protein target, is often challenging due to their transient nature and the complexities of the cellular milieu. Photoaffinity labeling offers a solution by introducing a photoreactive group onto a molecule of interest (e.g., a drug, metabolite, or peptide)[1][2]. Upon photoactivation, this group forms a highly reactive intermediate that covalently crosslinks to interacting partners in close proximity. This "freezing" of the interaction allows for the subsequent isolation and identification of binding partners, providing invaluable insights into mechanisms of action and off-target effects[3].

This compound is a particularly useful bifunctional linker in this context. The benzophenone core serves as the photoactivatable crosslinker, while the bromomethyl group provides a reactive handle for facile chemical conjugation to a ligand of interest, enabling the synthesis of bespoke photoaffinity probes[4].

The Fundamental Photochemistry of the Benzophenone Moiety

The crosslinking capability of this compound is entirely dictated by the photochemistry of its benzophenone core. This process is a well-orchestrated sequence of photophysical and photochemical events, characterized by its high efficiency and specificity.

Step 1: Photoexcitation and Intersystem Crossing (ISC)

The process begins with the absorption of ultraviolet (UV) light, typically in the 350-365 nm range[5][6]. This wavelength is a key advantage of benzophenone-based probes, as it is generally less damaging to biological macromolecules compared to the shorter wavelengths required by other photophores like aryl azides[7].

Upon absorption of a photon, the benzophenone molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁) via an n→π* transition. This excited state is short-lived and, crucially, undergoes a highly efficient process called intersystem crossing (ISC) to the triplet state (T₁)[7][8]. The quantum yield for ISC in benzophenone is near unity, meaning that almost every photoexcited molecule is converted to the reactive triplet state. This high efficiency is a cornerstone of its utility as a photo-crosslinker.

Step 2: The Triplet State and Hydrogen Abstraction

The triplet state of benzophenone is a diradical, with unpaired electrons localized on the carbonyl oxygen and the aromatic ring system. This triplet diradical is the key reactive species in the crosslinking reaction. It is sufficiently long-lived to diffuse and interact with its immediate environment.

The primary reaction of the triplet benzophenone is the abstraction of a hydrogen atom from a C-H bond of a nearby molecule, such as an amino acid side chain on a protein[1][9]. This hydrogen abstraction is a highly favorable process, particularly from weaker C-H bonds. The reaction generates two new radical species: a benzophenone ketyl radical and a carbon-centered radical on the substrate molecule.

Step 3: Radical Recombination and Covalent Crosslink Formation

The final step in the crosslinking cascade is the recombination of the newly formed benzophenone ketyl radical and the substrate radical. This radical-radical coupling results in the formation of a stable, covalent carbon-carbon bond, permanently linking the photoaffinity probe to its interacting partner[7]. This irreversible bond is the "covalent capture" that enables the subsequent identification of the target.

The entire photochemical mechanism can be visualized as follows:

Experimental Protocol: Photoaffinity Labeling with a BMBP-Probe

This section provides a generalized, yet detailed, protocol for a typical photoaffinity labeling experiment using a custom probe synthesized from this compound. The causality behind each step is explained to ensure scientific integrity and aid in troubleshooting.

Materials and Reagents

-

BMBP-conjugated Probe: Synthesized by reacting your molecule of interest (e.g., a small molecule inhibitor) with this compound. The probe should be purified, and its concentration accurately determined.

-

Target Protein/Lysate: Purified protein or complex biological mixture (e.g., cell lysate) containing the putative target.

-

Buffer: A suitable, non-reactive buffer (e.g., PBS, HEPES). Avoid buffers containing components with easily abstractable hydrogens, such as high concentrations of glycerol or DTT, during the irradiation step.

-

UV Light Source: A UV lamp with a peak output at 365 nm (e.g., a UVP CL-1000 UV Crosslinker)[5].

-

Reaction Vessels: UV-transparent vessels (e.g., quartz cuvettes or clear microcentrifuge tubes).

-

Analytical Equipment: SDS-PAGE system, Western blot apparatus, and access to a mass spectrometer for protein identification.

Step-by-Step Methodology

-

Probe Preparation:

-

Prepare a stock solution of the BMBP-probe in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM). Store this solution protected from light.

-

-

Incubation (Probe-Target Binding):

-

In a microcentrifuge tube, combine the target protein or lysate with the BMBP-probe to the desired final concentration. Typical probe concentrations range from 1-100 µM.

-

Causality: This step allows the probe to non-covalently bind to its target. The incubation time (e.g., 30-60 minutes) and temperature (e.g., 4°C or room temperature) should be optimized to maximize this binding.

-

Self-Validation: Include a "-probe" control to account for any non-specific effects of the incubation conditions.

-

-

UV Irradiation (Crosslinking):

-

Place the samples in a UV-transparent vessel on ice, approximately 5 cm from the 365 nm UV lamp[5].

-

Irradiate for a set period, typically ranging from 15 to 60 minutes. The optimal irradiation time should be determined empirically.

-

Causality: The UV light activates the benzophenone moiety, initiating the crosslinking reaction. Keeping the sample on ice helps to minimize heat-induced protein degradation.

-

Self-Validation: A crucial control is the "-UV" sample, which is incubated with the probe but not irradiated. This sample will demonstrate that any observed crosslinking is light-dependent.

-

-

Analysis of Crosslinked Products:

-

Following irradiation, quench any remaining reactive species by adding a sample buffer containing a reducing agent (e.g., SDS-PAGE sample buffer with β-mercaptoethanol or DTT).

-

Separate the proteins by SDS-PAGE.

-

Visualize the crosslinked products. If the probe contains a reporter tag (e.g., biotin or a fluorophore), the crosslinked protein can be detected by streptavidin blotting or fluorescence imaging, respectively. A shift in the molecular weight of the target protein is indicative of successful crosslinking.

-

Causality: SDS-PAGE separates proteins by size, allowing for the visualization of the higher molecular weight crosslinked species.

-

-

Target Identification by Mass Spectrometry:

-

Excise the protein band corresponding to the crosslinked product from the gel.

-

Perform in-gel digestion of the protein (typically with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6].

-

Causality: Mass spectrometry provides high-resolution mass data of the peptides. The identification of the protein is achieved by matching the experimental peptide masses and fragmentation patterns to a protein sequence database. The crosslinked peptide itself can also be identified, providing information about the binding site.

-

Quantitative Considerations and Optimization

The efficiency of BMBP crosslinking can be influenced by several factors. Understanding these allows for the optimization of experimental conditions.

| Parameter | Typical Value/Range | Rationale & Considerations |

| Excitation Wavelength | 350 - 365 nm | Maximizes excitation of the n→π* transition while minimizing damage to biological samples[5][6]. |

| Probe Concentration | 1 - 100 µM | Should be optimized to be high enough for efficient target binding but low enough to minimize non-specific crosslinking. |

| Irradiation Time | 15 - 60 min | Longer times can increase crosslinking yield but also risk sample degradation. An optimal time course should be determined. |

| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) | ~1.0 for Benzophenone | This high efficiency is a major advantage, ensuring most absorbed photons lead to the reactive triplet state[8]. |

| Oxygen Quenching | Can be significant | Dissolved oxygen can quench the triplet state, reducing crosslinking efficiency. Degassing the sample can improve yields, but is often not practical for biological samples. |

Application in Drug Discovery: Target Deconvolution

A primary application of BMBP-based probes is in the identification of the molecular targets of bioactive small molecules discovered through phenotypic screens[3]. By attaching a BMBP moiety to a hit compound, researchers can "fish" for its binding partners in a complex proteome[10][11]. This is a powerful approach for:

-

Target Identification and Validation: Confirming the on-target efficacy of a drug candidate.

-

Off-Target Profiling: Identifying unintended binding partners that could lead to toxicity.

-

Binding Site Mapping: High-resolution mass spectrometry can pinpoint the specific amino acid residues involved in the crosslink, providing structural insights into the binding pocket[7].

Conclusion

This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its utility is grounded in the robust and well-understood photochemistry of the benzophenone core, which allows for the efficient and specific covalent capture of molecular interactions upon UV irradiation. By understanding the underlying photochemical mechanism and adhering to rigorously controlled experimental protocols, researchers can leverage BMBP to synthesize custom photoaffinity probes that illuminate the complex web of interactions within biological systems, thereby accelerating the pace of discovery.

References

- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5319-5324. [Link]

- Qvit, N., et al. (2008). Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. Biopolymers, 90(4), 554-563. [Link]

- Beharry, A. A., & Woolley, G. A. (2011). Azide- and benzophenone-based photo-crosslinking of peptides and proteins. Chemical Society Reviews, 40(8), 4422-4437. [Link]

- Kotz, K. T., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 151-166. [Link]

- Wang, D., et al. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science, 8(8), 5267-5277. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound. [Link]

- PubChem. (n.d.). This compound.

- Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(7), 1642-1648. [Link]

- Prucker, O., et al. (1999). On the Glass Transition in Ultrathin Polymer Films of Different Thickness. Macromolecules, 32(25), 8573-8578. [Link]

- Prestwich, G. D., Dorman, G., & Elliott, J. T. (1997). Synthesis of Novel Benzophenone-Based Heterobifunctional Photoaffinity Reagents. The Journal of Organic Chemistry, 62(8), 2335-2342. [Link]

- Yao, S. Q., & Uttamchandani, M. (2009). Probing Proteomes with Benzophenone Photoprobes. In Methods in Molecular Biology (Vol. 565, pp. 159-170). Humana Press. [Link]

- Yao, S. Q. (2009). Probing Proteomes with Benzophenone Photoprobes.

- Liu, X., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(11), 4455-4478. [Link]

- Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. [Link]

- Popik, V. V. (2012). Photoaffinity Labeling. In Click Chemistry for Biotechnology and Materials Science (pp. 285-306). John Wiley & Sons, Ltd. [Link]

Sources

- 1. Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]

- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Characterization of 4-(Bromomethyl)benzophenone

Introduction

4-(Bromomethyl)benzophenone (CAS No. 32752-54-8) is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a benzophenone core and a reactive benzylic bromide handle, makes it a highly valuable intermediate, particularly as a precursor in the synthesis of photoinitiators for UV curing applications and for the functionalization of polymers.[2] The precise structural integrity of this molecule is paramount for its successful application in these fields.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize and validate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the integration of these techniques provides unambiguous confirmation of the molecule's identity and purity. We will delve into the causality behind experimental choices and the interpretation of the resulting spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential before interpreting its spectral data. The molecule consists of a central carbonyl group linking two phenyl rings. One ring is unsubstituted, while the other is substituted at the para-position with a bromomethyl group.

Diagram: Labeled Structure of this compound

Caption: Labeled molecular structure for NMR peak assignment.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO | [1] |

| Molecular Weight | 275.14 g/mol | |

| CAS Number | 32752-54-8 | |

| Appearance | Light orange to yellow crystalline powder | [3] |

| Melting Point | 109-112 °C | [4] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined solvent residual peak at δ 7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) signal. Integrate the peaks to determine the relative ratios of protons.[5]

¹H NMR Spectral Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | m | 4H | Aromatic (H-ortho to C=O) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear furthest downfield in the aromatic region. |

| ~7.55 | m | 3H | Aromatic (H-meta/para on C₆H₅) | The remaining protons on the unsubstituted phenyl ring and the ring bearing the bromomethyl group. |

| ~7.45 | d | 2H | Aromatic (H-meta to C=O) | Protons on the substituted ring, ortho to the -CH₂Br group. |

| 4.48 | s | 2H | -CH₂Br | A singlet for the two equivalent methylene protons. Its downfield shift is due to the combined deshielding effects of the adjacent bromine atom and the aromatic ring.[5] |

Interpretation and Expertise

The ¹H NMR spectrum is highly characteristic. The downfield aromatic region (δ 7.4-7.8 ppm) confirms the benzophenone core. The key diagnostic signal is the singlet observed at approximately δ 4.48 ppm , integrating to two protons.[5] A chemical shift in this region (δ 3.4–4.7 ppm) is a strong indicator of a benzylic bromide.[5] The singlet multiplicity confirms that there are no adjacent protons, which is consistent with the -CH₂Br group being attached to a quaternary aromatic carbon. The complex multiplet structure in the aromatic region arises from the overlapping signals of the two different phenyl rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 75 MHz or higher spectrometer. Proton decoupling is a standard procedure that collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum. Note that peak intensities in a standard ¹³C spectrum are not reliably proportional to the number of carbons and should not be used for quantification without specialized experimental setups.[6]

¹³C NMR Spectral Data Summary

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~196.0 | C=O (Ketone) | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield, typically in the δ 190-220 ppm range.[6] |

| ~143.0 | C-ipso (C-CH₂Br) | The aromatic carbon attached to the bromomethyl group. |

| ~137.5 | C-ipso (C-C=O) | The two ipso-carbons attached to the carbonyl group. |

| ~132.5 | C-para (on C₆H₅) | The para-carbon on the unsubstituted phenyl ring. |

| ~130.0 | C-ortho | Aromatic CH carbons ortho to the carbonyl group. |

| ~129.0 | C-meta | Aromatic CH carbons meta to the carbonyl group. |

| ~32.0 | -CH₂Br | The aliphatic carbon of the bromomethyl group, shifted downfield by the attached electronegative bromine atom. |

Interpretation and Expertise

The most notable feature is the peak at ~δ 196.0 ppm , which is unequivocally assigned to the ketone carbonyl carbon.[6] The aliphatic region shows a single peak around δ 32.0 ppm , corresponding to the -CH₂Br carbon. The aromatic region (δ 128-143 ppm) is complex. Assigning specific aromatic carbons without advanced 2D NMR techniques (like HSQC/HMBC) can be challenging due to the subtle electronic effects of the substituents.[7] However, the number of distinct peaks in this region is consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) contributions.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3060 | Medium | C-H Stretch | Aromatic |

| ~1655 | Strong | C=O Stretch | Ketone (Aryl) |

| ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1275 | Strong | C-C(=O)-C Stretch | Aryl Ketone |

| ~1215 | Medium | CH₂ Wag | -CH₂Br |

| ~695 | Strong | C-Br Stretch | Alkyl Halide |

Interpretation and Expertise

The IR spectrum provides a clear fingerprint of the key functional groups.[8] The most prominent and diagnostic absorption is the strong, sharp peak at ~1655 cm⁻¹ , characteristic of the C=O stretching vibration of an aryl ketone.[9] The conjugation with the aromatic rings lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).[10] The presence of the aromatic rings is confirmed by the C-H stretching peaks just above 3000 cm⁻¹ and the C=C ring stretching vibrations around 1600 cm⁻¹. The C-Br stretch is typically found in the fingerprint region and can be assigned to the absorption around 695 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), is energetic and causes the molecule to ionize and fragment.

-

Mass Analysis: Separate the resulting positively charged ions (the molecular ion and fragment ions) based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrometry Data and Fragmentation Analysis

The molecular weight of this compound is 275.14 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 274 and 276. This "M/M+2" pattern is a definitive indicator of a single bromine atom in the molecule.[11]

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Key fragmentation steps for this compound in EI-MS.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 274/276 | Molecular Ion [M]⁺˙ | [C₁₄H₁₁BrO]⁺˙ | Characteristic 1:1 isotopic pattern for Bromine. |

| 195 | [M - Br]⁺ | [C₁₄H₁₁O]⁺ | Loss of a bromine radical, a common fragmentation for alkyl halides. |

| 181 | [Benzoyl-Phenyl]⁺ | [C₁₃H₉O]⁺ | Loss of the -CH₂Br group. |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Base Peak. Formed by alpha-cleavage next to the carbonyl. Very stable acylium ion.[11] |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation. |

Interpretation and Expertise

The mass spectrum is dominated by fragments resulting from cleavage at the bonds adjacent to the robust carbonyl group. The most stable fragment, and therefore the base peak , is the benzoyl cation at m/z 105 .[11] The presence of the molecular ion peaks at m/z 274 and 276 confirms the molecular weight and the presence of one bromine atom. The peak at m/z 195 (M-79/81) corresponds to the loss of the bromine radical, which is another key validation point.

Integrated Spectral Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this multi-faceted approach lies in how the data from each analysis corroborates the others, forming a self-validating system for structural confirmation.

Diagram: Integrated Analysis Workflow

Caption: Workflow showing how different spectral data converge to confirm the structure.

-

IR confirms the presence of the aryl ketone (C=O) and C-Br functional groups.

-

¹³C NMR confirms the carbonyl carbon (~196 ppm) and the aliphatic -CH₂Br carbon (~32 ppm) within the overall carbon skeleton.

-

¹H NMR confirms the benzylic -CH₂- protons (~4.48 ppm) and the correct ratio of aromatic to aliphatic protons.

-

MS confirms the correct molecular weight (m/z 274/276) and the presence of a single bromine atom, with a fragmentation pattern (base peak m/z 105) that is perfectly consistent with the structure validated by IR and NMR.

Together, these data points provide an unambiguous and robust confirmation of the identity and structure of this compound, ensuring its suitability for high-stakes research and development applications.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122951, this compound.

- Chemistry Stack Exchange (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- SIELC Technologies (2018). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (N.D.). Exploring the Synthesis and Versatile Applications of this compound.

- Oregon State University (N.D.). 13C NMR Chemical Shifts.

- LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemguide (N.D.). Fragmentation patterns in the mass spectra of organic compounds.

- University of Colorado Boulder, Department of Chemistry (N.D.). Table of Characteristic IR Absorptions.

- National Institute of Standards and Technology (N.D.). Benzophenone in NIST WebBook.

- eGyanKosh (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- University of Arizona (N.D.). Interpretation of Mass Spectra.

- ResearchGate (2018). FT-IR spectra of benzophenone-containing PSEBS during photo-cross-linking process.

Sources

- 1. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 96 32752-54-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cshifts [sites.science.oregonstate.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound(32752-54-8) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. asdlib.org [asdlib.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Benzoylbenzyl Bromide

Introduction

4-Benzoylbenzyl bromide, systematically named (4-(bromomethyl)phenyl)(phenyl)methanone, is a bifunctional organic compound of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its unique structure, incorporating both a reactive benzylic bromide and a benzophenone moiety, renders it a versatile building block for the synthesis of complex molecular architectures. The benzophenone group is a well-known pharmacophore and photoactivatable group, while the benzyl bromide provides a readily accessible electrophilic site for nucleophilic substitution reactions. This guide offers a comprehensive overview of the physical properties, synthesis, reactivity, and safe handling of 4-benzoylbenzyl bromide, tailored for a scientific audience.

Compound Identification and Structural Properties

The foundational identity of 4-benzoylbenzyl bromide is established by its unique chemical structure and corresponding identifiers.

-

IUPAC Name: (4-(bromomethyl)phenyl)(phenyl)methanone

-

Synonyms: 4-(Bromomethyl)benzophenone

-

CAS Number: 32752-54-8[1]

-

Molecular Formula: C₁₄H₁₁BrO[1]

-

Molecular Weight: 275.14 g/mol [1]

The structure consists of a central benzene ring substituted at the 1 and 4 positions with a benzoyl group and a bromomethyl group, respectively.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-benzoylbenzyl bromide is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source(s) |

| Physical State | Solid | [2] |

| Melting Point | 109-112 °C | [3] |

| Boiling Point (Predicted) | 376.4 ± 25.0 °C | [3] |

| Density (Predicted) | 1.396 ± 0.06 g/cm³ | [3] |

| Solubility | Data not readily available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Purification

The synthesis of 4-benzoylbenzyl bromide is typically achieved through the radical bromination of the corresponding precursor, 4-methylbenzophenone. This reaction selectively targets the benzylic protons due to the resonance stabilization of the resulting benzylic radical.

General Synthesis Workflow

The most common and efficient method for the synthesis of 4-benzoylbenzyl bromide is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[4]

Caption: General workflow for the synthesis of 4-benzoylbenzyl bromide.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzophenone in a suitable anhydrous solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

-

Reaction Initiation: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.[4] The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The by-product, succinimide, which is insoluble in the solvent, is removed by filtration.[5]

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure 4-benzoylbenzyl bromide.

Reactivity and Applications in Drug Development

The dual functionality of 4-benzoylbenzyl bromide makes it a valuable intermediate in organic synthesis, particularly in the construction of biologically active molecules.

Key Reactions

The reactivity of 4-benzoylbenzyl bromide is dominated by the electrophilic nature of the benzylic carbon and the photochemical properties of the benzophenone moiety.

Caption: Key reactions of 4-benzoylbenzyl bromide.

-

Nucleophilic Substitution: The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, thiols, and carboxylates. This allows for the facile introduction of the benzoylbenzyl moiety onto various scaffolds.[6]

-

Photochemical Reactions: The benzophenone group can act as a photoinitiator. Upon irradiation with UV light, it can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond. This property is extensively used in chemical biology for photoaffinity labeling and target identification studies.

Applications in Drug Discovery and Development

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[7][8] 4-Benzoylbenzyl bromide serves as a key building block for the synthesis of novel benzophenone derivatives with potential therapeutic applications.[9][10] It can be used to tether the benzophenone pharmacophore to other molecules of interest, enabling the development of targeted therapies and chemical probes.

Safety, Handling, and Storage

As a benzylic bromide, 4-benzoylbenzyl bromide is expected to be a lachrymatory and an irritant. Proper safety precautions are essential when handling this compound.

-

Hazard Statements: Based on analogous compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-